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molecular formula C6H6BrNO B1266871 2-Bromo-6-methoxypyridine CAS No. 40473-07-2

2-Bromo-6-methoxypyridine

Cat. No. B1266871
M. Wt: 188.02 g/mol
InChI Key: KMODISUYWZPVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112593B2

Procedure details

While heating under stirring a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol on an oil bath at 80° C., 250 ml of a 28% sodium methoxide/methanol solution was added dropwise slowly. The mixture was heated under stirring as it was for 2 hours, and after standing to cool, it was extracted with diethyl ether-water. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was removed, to give 150 g of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[CH3:9][O-:10].[Na+].CO>CO>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:10][CH3:9])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
under stirring as it
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
it was extracted with diethyl ether-water
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 150 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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